molecular formula C19H16ClNO2 B1532214 2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-81-2

2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1532214
CAS No.: 1160264-81-2
M. Wt: 325.8 g/mol
InChI Key: JBADESBIVRRBMT-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic mediums. For instance, various quinoline compounds demonstrated significant corrosion mitigation effects on mild steel surfaces. These inhibitors work by adsorbing onto the metal surface, which is supported by electrochemical measurements, surface analysis techniques such as SEM, AFM, and XPS, and obey the Langmuir adsorption isotherm (Singh, Srivastava, & Quraishi, 2016). Computational studies further corroborate the corrosion inhibition properties of novel quinoline derivatives, aligning with experimental efficiency results (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Optical Properties

The structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives in thin films have been investigated. These compounds showed nanocrystalline structures dispersed in an amorphous matrix upon thermal deposition, with their optical properties characterized by UV/Vis and fluorescence spectroscopy (Zeyada, El-Nahass, & El-Shabaan, 2016).

Catalysis in Organic Reactions

Quinoline derivatives have been utilized in catalysis for organic reactions, such as the enantioselective hydrogenation of quinolines, demonstrating the synthetic versatility and potential for producing structurally diverse molecules with high enantioselectivity (Wang et al., 2009). Moreover, L-proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles showed promising results as sustainable corrosion inhibitors, highlighting the interplay between organic synthesis and application-oriented research (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBADESBIVRRBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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